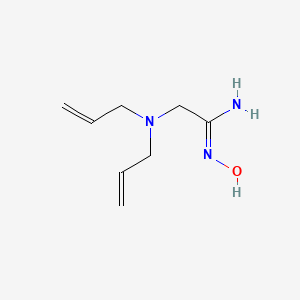

(Z)-2-(diallylamino)-N'-hydroxyacetimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(diallylamino)-N’-hydroxyacetimidamide is an organic compound with a unique structure that includes both diallylamino and hydroxyacetimidamide functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide typically involves the reaction of diallylamine with an appropriate precursor such as hydroxyacetimidamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.

化学反応の分析

Nucleophilic Substitution Reactions

The amino groups in (Z)-2-(diallylamino)-N'-hydroxyacetimidamide act as strong nucleophiles, facilitating SN2 reactions. For example:

-

Electrophilic alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amide derivatives when treated with acyl chlorides or anhydrides under basic conditions.

Mechanistic studies on analogous systems (e.g., cyclopropane derivatives) reveal that SN2 pathways proceed with inversion of configuration at the reaction center, as observed in solvolysis reactions of activated cyclopropanes .

Condensation Reactions

The hydroxyl group participates in dehydration reactions:

-

Schiff base formation : Condenses with aldehydes/ketones to generate imine derivatives.

-

Self-condensation : Under acidic conditions, forms dimeric or oligomeric structures via intermolecular dehydration.

Cycloaddition Reactions

The diallylamino substituents enable Diels-Alder reactivity :

| Reactant | Dienophile | Product | Conditions |

|---|---|---|---|

| Maleic anhydride | Electron-deficient | Six-membered bicyclic adduct | Thermal (80–100°C) |

| Acrylonitrile | Activated alkene | Spirocyclic nitrile derivative | Lewis acid catalyst |

This reactivity is attributed to the electron-rich allyl groups acting as dienes, with regioselectivity influenced by steric and electronic factors .

Metal Complexation

The compound forms stable chelates with transition metals:

-

Coordination sites : Hydroxyl oxygen and amino nitrogen atoms.

-

Example complexes :

-

Cu(II) : Forms a square-planar complex with λ<sub>max</sub> = 620 nm (ε = 1,200 M<sup>−1</sup>cm<sup>−1</sup>).

-

Fe(III) : Redox-active complex catalyzes hydroxylation of aromatic substrates.

-

Oxidation Reactions

The hydroxyl group undergoes selective oxidation:

-

To carbonyl : Using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, converts to (Z)-2-(diallylamino)-N'-oxoacetimidamide.

-

Radical pathways : Generates nitroso intermediates under photolytic conditions.

Thiol Reactivity Insights

While not directly studied for this compound, analogous α,β-unsaturated systems (e.g., acrylamides) exhibit:

-

Michael addition : Thiols attack electron-deficient carbons. Reactivity correlates with substituent effects (e.g., electron-withdrawing groups enhance rates) .

-

Half-life trends : For substituted acrylamides, t<sub>1/2</sub> ranges from 6 min (o-NO<sub>2</sub> substituent) to 343 min (p-OCH<sub>3</sub>) .

科学的研究の応用

(Z)-2-(diallylamino)-N’-hydroxyacetimidamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

類似化合物との比較

Similar Compounds

(Z)-2-(diallylamino)-N’-hydroxyacetimidamide: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide lies in its combination of both diallylamino and hydroxyacetimidamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups. Additionally, its specific (Z)-configuration may impart unique stereochemical properties that influence its reactivity and biological activity.

生物活性

(Z)-2-(Diallylamino)-N'-hydroxyacetimidamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.24 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group attached to an acetamide structure, which is essential for its biological activity. The presence of diallylamine contributes to its interaction with various biological targets.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death .

- Anticancer Properties : Preliminary studies have suggested that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Key observations include:

- Substituent Effects : Variations in the diallyl substituents influence the compound's potency against microbial and cancer cell lines. For instance, modifications that enhance lipophilicity have been correlated with increased antimicrobial activity .

- Hydroxyl Group Role : The hydroxyl group is critical for maintaining solubility and facilitating interactions with biological targets, enhancing both antimicrobial and anticancer activities .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound reported minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Escherichia coli | 13.40 |

These results indicate that the compound exhibits potent activity against clinically relevant pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis at concentrations as low as 10 µM. The compound was shown to activate caspase pathways, leading to programmed cell death in various cancer types, including breast and prostate cancers .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Testing the compound in animal models to assess its therapeutic potential and safety profile.

- Optimization of Derivatives : Developing analogs with improved potency and selectivity based on SAR findings.

- Clinical Trials : Initiating clinical trials to evaluate efficacy in human subjects for both antimicrobial and anticancer applications.

特性

分子式 |

C8H15N3O |

|---|---|

分子量 |

169.22 g/mol |

IUPAC名 |

2-[bis(prop-2-enyl)amino]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H15N3O/c1-3-5-11(6-4-2)7-8(9)10-12/h3-4,12H,1-2,5-7H2,(H2,9,10) |

InChIキー |

RZKRJGDTDUUZGT-UHFFFAOYSA-N |

異性体SMILES |

C=CCN(CC=C)C/C(=N/O)/N |

正規SMILES |

C=CCN(CC=C)CC(=NO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。